molecular formula C10H11F3N2O B2845779 1-Benzyl-3-(2,2,2-trifluoroethyl)urea CAS No. 897579-02-1

1-Benzyl-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2845779
CAS No.: 897579-02-1
M. Wt: 232.206
InChI Key: GTVPCDUMIYQQJR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,2,2-trifluoroethyl)urea is an organic compound with the molecular formula C10H11F3N2O and a molecular weight of 232.206 g/mol. This compound features a trifluoroethyl group, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of benzylamine with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis while maintaining product quality .

Chemical Reactions Analysis

1-Benzyl-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethyl groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzyl-3-(2,2,2-trifluoroethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to more effective interactions with the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Benzyl-3-(2,2,2-trifluoroethyl)urea can be compared with other trifluoroethyl-containing compounds, such as:

    1-Benzyl-3-(2,2,2-trifluoroethyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-Benzyl-3-(2,2,2-trifluoroethyl)carbamate: Contains a carbamate group instead of a urea group.

    1-Benzyl-3-(2,2,2-trifluoroethyl)amide: Contains an amide group instead of a urea group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-benzyl-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)7-15-9(16)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVPCDUMIYQQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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